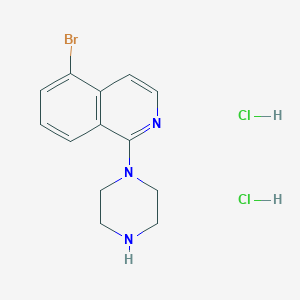![molecular formula C19H17N3O2 B2583909 ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 578737-14-1](/img/structure/B2583909.png)
ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Mechanism of Action
Target of Action
Compounds of the 6h-indolo[2,3-b]quinoxaline series, to which this compound belongs, have been studied as antibacterial and antiviral agents . They are analogues of a natural cytotoxic agent ellipticine, capable of non-covalent binding to a DNA molecule .
Mode of Action
It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can bind non-covalently to dna molecules . This interaction could potentially interfere with the replication and transcription processes of the DNA, thereby inhibiting the growth and proliferation of pathogenic microorganisms or cancer cells .
Biochemical Pathways
Given its potential dna-binding properties, it may affect pathways related to dna replication, transcription, and protein synthesis .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may inhibit the growth and proliferation of pathogenic microorganisms or cancer cells by interfering with dna replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves multi-step protocols starting from readily available precursors. One common method involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation and provides the desired products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the indole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which exhibit significant biological activities .
Scientific Research Applications
Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, acting as a DNA intercalating agent.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares a similar core structure and exhibits comparable biological activities.
Ellipticine: A naturally occurring alkaloid with a similar indole-based structure, known for its anticancer properties.
Uniqueness
Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various research applications .
Properties
IUPAC Name |
ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJRVBECZEIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
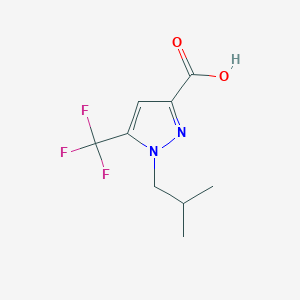
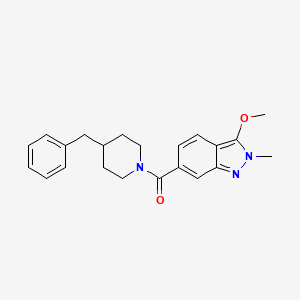
![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2583833.png)
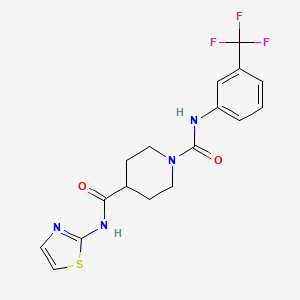
![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2583837.png)
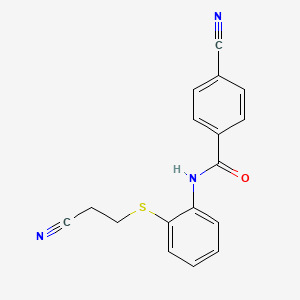
![1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)
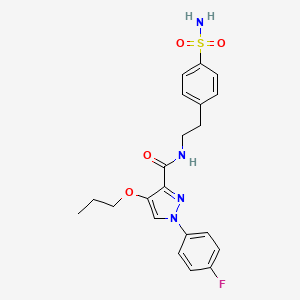
![2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B2583846.png)
![4-({[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline dihydrochloride](/img/structure/B2583847.png)
